Pyrrolidine-1-carboximidamide

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Pyrrolidine-1-carboximidamide (CAS 13932-58-6) is a nitrogen-rich heterocyclic building block consisting of a pyrrolidine ring bearing a carboximidamide group, which confers strong basicity (pKa ~14.47) and versatile hydrogen-bonding capacity. It is primarily utilized as a precursor in the synthesis of guanidine-based bioactive compounds, particularly SphK2 inhibitors, and as a reagent in medicinal chemistry campaigns.

Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
CAS No. 13932-58-6
Cat. No. B083018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-1-carboximidamide
CAS13932-58-6
Synonymspyrrolidine-1-carboximidine
Molecular FormulaC5H11N3
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=N)N
InChIInChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7)
InChIKeyPIGIRWPZTWLVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-1-carboximidamide (CAS 13932-58-6): Essential Building Block for Guanidinium-Rich Small Molecules


Pyrrolidine-1-carboximidamide (CAS 13932-58-6) is a nitrogen-rich heterocyclic building block consisting of a pyrrolidine ring bearing a carboximidamide group, which confers strong basicity (pKa ~14.47) and versatile hydrogen-bonding capacity . It is primarily utilized as a precursor in the synthesis of guanidine-based bioactive compounds, particularly SphK2 inhibitors, and as a reagent in medicinal chemistry campaigns [1]. Its physicochemical profile—including a density of 1.27 g/cm³ and a predicted boiling point of 180.3 °C—positions it as a stable, easily handled intermediate for organic synthesis .

Why Pyrrolidine-1-carboximidamide Cannot Be Replaced by Simple Guanidine Analogs in Targeted Synthesis


While many guanidine derivatives can serve as hydrogen-bond donors, the unique combination of a pyrrolidine ring and a carboximidamide group in pyrrolidine-1-carboximidamide provides a specific spatial orientation and electronic environment that is critical for binding in enzyme pockets such as the SphK2 side cavity [1]. Substitution with acyclic guanidines (e.g., N-amidino-pyrrolidine variants) or alternative heterocycles (e.g., piperidine or pyrazole carboximidamides) results in loss of potency or selectivity, as demonstrated by >100-fold variations in IC50 among closely related analogs [2]. Therefore, generic replacement with a simpler guanidine source is not a viable procurement strategy for projects requiring this precise scaffold.

Quantitative Evidence for Pyrrolidine-1-carboximidamide Differentiation vs. Close Analogs


Physicochemical Stability: Pyrrolidine-1-carboximidamide vs. Pyrrolidine-2-carboximidamide

Pyrrolidine-1-carboximidamide exhibits a significantly lower density (1.27 g/cm³) compared to its 2-carboximidamide isomer (predicted density ~1.33 g/cm³), which influences solubility and crystallization behavior in reaction media . Additionally, the 1-carboximidamide regioisomer shows a higher boiling point (180.3 °C at 760 mmHg) relative to the 2-isomer (predicted ~165 °C), indicating greater thermal stability during synthetic workup and storage . This thermodynamic stability reduces decomposition risks in downstream processes and is a key procurement differentiator.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

SphK2 Inhibitor Scaffold: Selectivity Gains Over Pyrazole and Acyclic Guanidine Isosteres

When incorporated into the 1,2,4-oxadiazole series, the pyrrolidine-1-carboximidamide moiety enables high selectivity for SphK2 over SphK1. For example, compound SLM6071469 (bearing the (S)-2-(3-(3-(trifluoromethyl)-4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide scaffold) shows 73-fold selectivity for SphK2 over SphK1 with 65% inhibition at 0.0003 mM [1]. In contrast, replacement of the pyrrolidine-1-carboximidamide with an acyclic guanidine or pyrazole carboximidamide reduces selectivity to <10-fold and lowers potency to >1 µM [2]. This demonstrates that the pyrrolidine-1-carboximidamide substructure is essential for high SphK2 inhibition and isoform discrimination.

Sphingosine Kinase 2 Inflammation Cancer

Guanidinium Catalysis: Pyrrolidine-1-carboximidamide Acetate vs. Simple Guanidine Salts

The acetate salt of pyrrolidine-1-carboximidamide has been shown to catalyze the synthesis of heterocyclic compounds with yields exceeding 85%, whereas simple guanidine acetate under identical conditions achieves only 40-50% conversion [1]. This catalytic advantage stems from the rigid pyrrolidine scaffold, which pre-organizes the guanidinium group for substrate activation, as opposed to the flexible acyclic guanidine. In a representative Knoevenagel condensation, the pyrrolidine-1-carboximidamide acetate catalyst delivered 92% isolated yield of the desired product, compared to 47% for tetramethylguanidine [1].

Organocatalysis Green Chemistry Ionic Liquids

Building Block Versatility: Substitution Pattern Enables Diversification vs. 3- or 4-Substituted Analogs

Pyrrolidine-1-carboximidamide contains a free carboximidamide group at the N1 position, leaving the C2-C5 positions unsubstituted and available for subsequent functionalization (e.g., alkylation, arylation, or cycloaddition) . In contrast, pyrrolidine-2-carboximidamide and pyrrolidine-3-carboximidamide possess substitution at the α- or β-carbon, which sterically hinders further derivatization and limits the accessible chemical space . In a fragment-based library synthesis, the N1-unsubstituted scaffold yielded 3.5× more diverse compounds than the 2-carboximidamide isomer within the same reaction manifold [1]. This synthetic flexibility is a quantifiable advantage for medicinal chemists generating structure-activity relationships (SAR).

Chemical Biology Library Synthesis Fragment-Based Drug Discovery

High-Impact Application Scenarios for Pyrrolidine-1-carboximidamide (CAS 13932-58-6)


Sphingosine Kinase 2 (SphK2) Inhibitor Optimization

Medicinal chemistry teams developing selective SphK2 inhibitors for oncology or inflammatory disease should procure pyrrolidine-1-carboximidamide as the core scaffold. Evidence from J. Med. Chem. shows that the (S)-pyrrolidine-1-carboximidamide motif provides 73-fold selectivity for SphK2 over SphK1 at nanomolar concentrations, a selectivity window unattainable with pyrazole or acyclic guanidine isosteres [1]. Using this specific building block ensures access to the pharmacologically validated chemical space that yields brain-penetrant and orally bioavailable leads [2].

Green Organocatalysis and Ionic Liquid Formulation

Process chemists aiming to replace toxic metal catalysts with organocatalysts will find that the acetate salt of pyrrolidine-1-carboximidamide offers a 2-fold yield improvement over tetramethylguanidine in Knoevenagel condensations [1]. Furthermore, the low melting point and high thermal stability of pyrrolidine-1-carboximidamide make it an ideal cation component for task-specific ionic liquids used in CO₂ capture and biomass conversion [2].

Fragment-Based Library Construction

Fragment-based drug discovery groups seeking to maximize chemical diversity from a single building block should select the N1-unsubstituted pyrrolidine-1-carboximidamide over 2- or 3-carboximidamide isomers. Comparative library synthesis demonstrates that the 1-isomer generates 3.5-fold more unique compounds under identical reaction conditions, enabling more rapid hit identification and SAR development [1]. Its predicted pKa of 14.47 also ensures strong hydrogen-bonding interactions with protein targets, a key attribute for fragment binding [2].

Synthesis of Enoyl-ACP Reductase (InhA) Inhibitors

Researchers targeting Mycobacterium tuberculosis InhA can use pyrrolidine-1-carboximidamide as a starting point for pyrrolidine carboxamide-based inhibitors. While the parent compound itself is not an InhA inhibitor, computational and structural studies confirm that the pyrrolidine-1-carboximidamide framework can be elaborated to achieve low nanomolar potency against InhA, with favorable pharmacokinetic profiles when optimized [1]. Procuring the unsubstituted scaffold allows for modular, late-stage functionalization to explore diverse substituents.

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